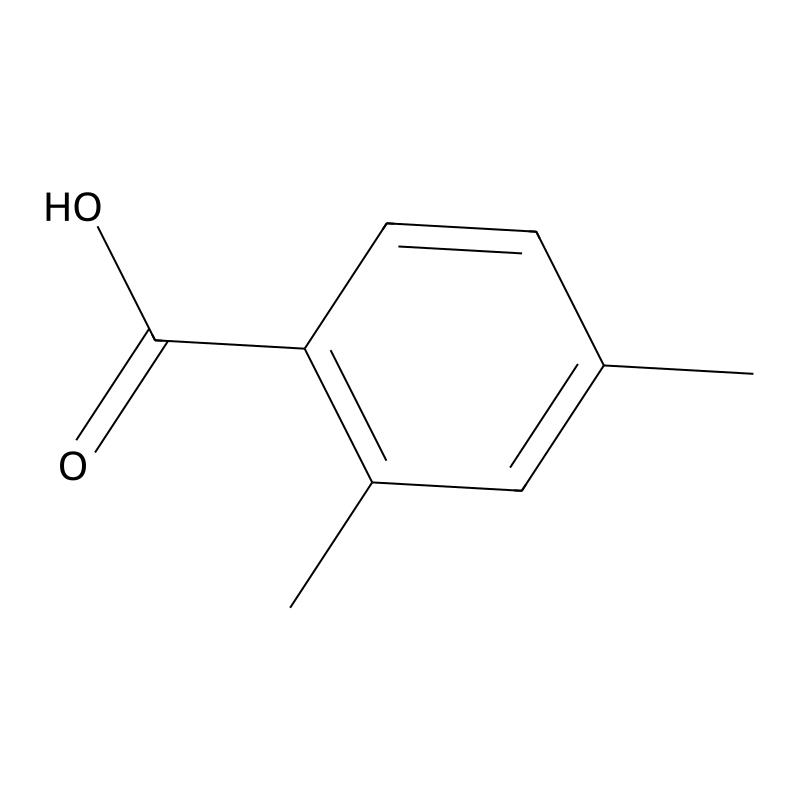

2,4-Dimethylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Activity:

Studies have shown that 2,4-dimethylbenzoic acid possesses antibacterial properties. Research suggests it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. [Source: Sigma-Aldrich product page, ] This makes it a potential candidate for the development of novel antibiotics, although further research is needed to explore its efficacy and safety in therapeutic contexts.

Metabolite Identification:

2,4-Dimethylbenzoic acid is a known metabolite of pseudocumene (1,2,4-trimethylbenzene), a common industrial solvent. [Source: Sigma-Aldrich product page, ] By identifying the presence of 2,4-dimethylbenzoic acid, researchers can track the breakdown and environmental fate of pseudocumene, which is crucial for understanding its potential environmental impact.

2,4-Dimethylbenzoic acid is an aromatic carboxylic acid characterized by the presence of two methyl groups located at the 2 and 4 positions on a benzoic acid structure. Its molecular formula is , and it has a molecular weight of approximately 150.17 g/mol. The compound is also known by several other names, including 4-Carboxy-1,3-dimethylbenzene. It appears as a solid with a melting point ranging from 124 to 126 °C and has various applications in organic synthesis and as a chemical intermediate .

- Deprotonation: In the presence of strong bases, it can lose a proton to form its corresponding anion, 2,4-dimethylbenzoate. The reaction can be represented as:

- Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.

- Reduction: The carboxylic acid group can be reduced to an alcohol or further reduced to an alkane under appropriate conditions.

These reactions highlight its versatility as a building block in organic chemistry .

2,4-Dimethylbenzoic acid exhibits notable biological properties. It has been identified as a metabolite of pseudocumene (1,2,4-trimethylbenzene) and shows antibacterial activity against various strains . Additionally, it possesses weak sensitizing properties and may cause skin irritation upon contact . Its potential as an allergen is also recognized, with some studies indicating that it can elicit allergic reactions in sensitive individuals .

Several methods are available for synthesizing 2,4-dimethylbenzoic acid:

- Friedel-Crafts Acylation: This method involves the acylation of 1,3-dimethylbenzene using acetyl chloride or another acylating agent in the presence of a Lewis acid catalyst.

- Oxidation of Dimethyl Toluene Derivatives: Oxidative processes can convert dimethyl toluene derivatives into their corresponding carboxylic acids.

- Direct Carboxylation: Using carbon dioxide under high pressure and temperature conditions can yield carboxylic acids from aromatic hydrocarbons.

These methods vary in complexity and yield but are widely utilized in laboratory settings .

2,4-Dimethylbenzoic acid finds applications across various fields:

- Chemical Intermediate: It serves as a precursor for synthesizing dyes, fragrances, and pharmaceuticals.

- Analytical Chemistry: The compound is used in capillary electrophoresis for separating cyclodextrins .

- Biological Research: Its metabolites are studied for their biological activities and potential therapeutic effects.

These applications underscore its significance in both industrial and research contexts .

Studies have shown that 2,4-dimethylbenzoic acid interacts with biological systems primarily through its metabolic pathways. As a metabolite of pseudocumene, it participates in various biochemical processes. Research indicates that it may influence enzymatic activities related to detoxification and metabolism in organisms . Furthermore, its antibacterial properties suggest potential interactions with microbial cell structures or functions.

Several compounds share structural similarities with 2,4-dimethylbenzoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dimethylbenzoic Acid | Methyl groups at positions 1 and 3 | Different methyl positioning affects reactivity |

| 3-Methylbenzoic Acid | Methyl group at position 3 | Less sterically hindered than 2,4-dimethyl |

| Benzoic Acid | No methyl substitutions | Simpler structure; lacks additional methyl groups |

| Pseudocumene | Three methyl groups | A direct precursor; broader applications |

The positioning of the methyl groups in 2,4-dimethylbenzoic acid contributes to its distinct chemical behavior compared to these similar compounds .

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant